molecular formula C11H25Cl2N3O B1395020 2-[4-(3-Pyrrolidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride CAS No. 1219964-38-1

2-[4-(3-Pyrrolidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride

Cat. No. B1395020
CAS RN: 1219964-38-1
M. Wt: 286.24 g/mol
InChI Key: MLGFUKVQBLQDBX-UHFFFAOYSA-N
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Description

2-[4-(3-Pyrrolidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride is a chemical compound with the molecular formula C11H25Cl2N3O . It has an average mass of 286.242 Da and a monoisotopic mass of 285.137482 Da .

Scientific Research Applications

Analgesic Activity

  • Pharmacological Studies : A study showed that dl-Erythro-1-phenyl-2-(o-chlorophenyl)-2-[4-(p-methoxybenzyl)-1-piperazinyl] ethanol dihydrochloride, a compound related to 2-[4-(3-Pyrrolidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride, exhibited significant analgesic activity in experimental animals without significant morphine-like physical dependence liability. Its analgesic potency was about half that of codeine and superior to aminopyrine (Nakamura et al., 1979).

Microbial Studies

  • Synthesis and Microbial Activities : Research on related pyridine derivatives indicated that these compounds demonstrated antibacterial and antifungal activities. The study synthesized various derivatives and evaluated their microbial activities, providing insights into the potential uses of these compounds in combating microbial infections (Patel & Agravat, 2007).

Synthesis and Structural Analysis

  • Crystal Structures : A study on Aripiprazole, which has a similar piperazinyl structure, revealed detailed molecular structure and conformational forms, providing insights into the hydrogen-bonding capabilities of such compounds. This is crucial for understanding the properties and potential applications of 2-[4-(3-Pyrrolidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride (Tessler & Goldberg, 2006).

Learning and Memory Facilitation

  • Effects on Learning and Memory in Mice : A compound synthesized from a similar structure was shown to facilitate learning and memory in mice, as demonstrated in a water maze test. This indicates the potential of related compounds in enhancing cognitive functions (Li Ming-zhu, 2012).

Green Manufacturing Process

  • Environmentally Friendly Synthesis : Research on the synthesis of compounds with similar structures highlighted a green process for preparation, emphasizing the importance of environmentally sustainable methods in chemical synthesis (Mahale et al., 2008).

Neuroleptic Activity

  • Potential as Neuroleptic Agents : A series of compounds related to 2-[4-(3-Pyrrolidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride were synthesized and evaluated for neuroleptic activity. These compounds, including some with a piperazinyl structure, showed potential as neuroleptic agents, indicating the relevance of 2-[4-(3-Pyrrolidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride in this area (Hino et al., 1988).

properties

IUPAC Name

2-[4-(pyrrolidin-3-ylmethyl)piperazin-1-yl]ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O.2ClH/c15-8-7-13-3-5-14(6-4-13)10-11-1-2-12-9-11;;/h11-12,15H,1-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGFUKVQBLQDBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CN2CCN(CC2)CCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(3-Pyrrolidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride
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2-[4-(3-Pyrrolidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride
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2-[4-(3-Pyrrolidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride
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2-[4-(3-Pyrrolidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride
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2-[4-(3-Pyrrolidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride

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